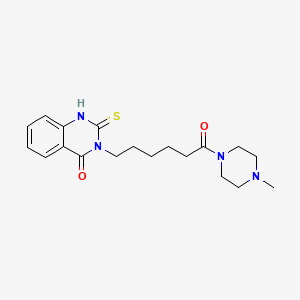
3-(6-(4-methylpiperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes the study of properties like melting point, boiling point, solubility, optical activity, and reactivity .科学的研究の応用
Anticonvulsant and Antimicrobial Activities
A study synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, including compounds structurally similar to the specified chemical, and evaluated their antimicrobial and anticonvulsant activities. Some derivatives showed broad-spectrum activity against various bacteria and fungi, and two compounds demonstrated potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Anticancer Activity
Research on 1-(4-methylpiperazin-1-yl)isoquinolines, which are structurally related, showed that different heteroaromatic substituents at the C-3 position significantly affected their anticancer activity. Some derivatives demonstrated high levels of anticancer activity and are considered promising for anticancer drug development (Konovalenko et al., 2022).
Antibacterial Properties
A study on the synthesis of temafloxacin, a potent antibacterial agent, involved derivatives structurally related to the chemical . The synthesis method included a key step involving a compound with a 3-methylpiperazin-1-yl group, indicating potential antibacterial properties (Chu et al., 1992).
Catechol Oxidase Models
In a study aiming to model the active site of type 3 copper proteins, unsymmetrical dicopper(II) complexes with a 4-methylpiperazin-1-ylmethyl group were synthesized. The study provides insights into the influence of a thioether group close to the metal site, which is relevant for understanding the activity of similar compounds (Merkel et al., 2005).
Synthesis and Evaluation of Derivatives
A compound, 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, was synthesized and evaluated for antibacterial activity. This study highlights the potential of thioxoquinazolinone derivatives, similar to the chemical , in developing new antibacterial agents (Osarumwense, 2022).
Antifungal and Antituberculosis Agents
In the search for new antifungal and antituberculosis agents, thiazolidinones with a 4-methylpiperazin-1-yl group were synthesized. Several compounds exhibited potent activity against Mycobacterium tuberculosis and Candida albicans, suggesting their potential as therapeutic agents in these domains (El Bialy, Nagy, & Abdel-Rahman, 2011).
DNA Gyrase Inhibitors
An in silico study identified novel fluoroquinolones as effective inhibitors of DNA gyrase in Staphylococcus aureus. The study highlighted compounds with a 4-methylpiperazin-1-yl group, relevant to the chemical , demonstrating their potential as DNA gyrase inhibitors (Sabbagh & Murad, 2015).
作用機序
Target of Action
The primary targets of this compound are yet to be definitively identified. For instance, some pyrimidine derivatives have shown neuroprotective and anti-inflammatory properties
Mode of Action
The exact mode of action of this compound is currently unknown. For example, some triazole-pyrimidine hybrids have shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Compounds with similar structures have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway
Result of Action
Similar compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[6-(4-methylpiperazin-1-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-21-11-13-22(14-12-21)17(24)9-3-2-6-10-23-18(25)15-7-4-5-8-16(15)20-19(23)26/h4-5,7-8H,2-3,6,9-14H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFJUKZJGULYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

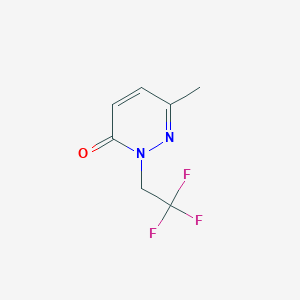
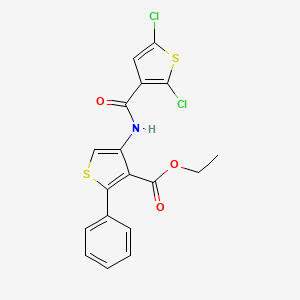
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B3007310.png)
![5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide](/img/structure/B3007311.png)
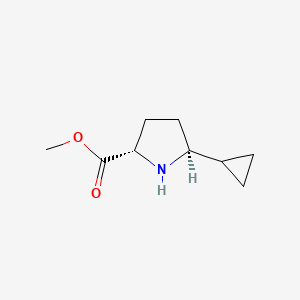
![3-chloro-2-{2-[(5-nitro-2-pyridinyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B3007317.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B3007318.png)

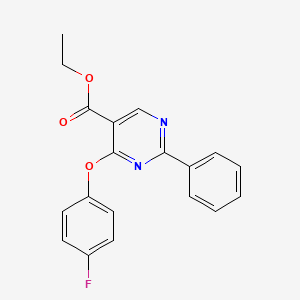
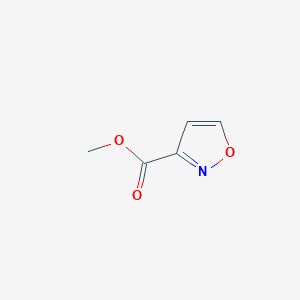
![[6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine](/img/structure/B3007325.png)


![8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007329.png)